5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one
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Overview
Description
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique combination of a thiophene ring and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach is the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production methods for oxazolidinones, including this compound, often involve the use of phosgene or its derivatives for the cyclization of amino alcohols . due to the hazardous nature of phosgene, alternative methods using safer reagents like diethyl carbonate are also employed .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated thiophenes.
Scientific Research Applications
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a scaffold for developing new drugs with improved efficacy and reduced resistance.
Industry: Utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Contezoid: Another oxazolidinone in clinical trials for its antibacterial properties.
Uniqueness
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specialized functions .
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
5-hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-4-5-6-12-9-14(13(15)16-12)11-7-8-17-10-11/h7-8,10,12H,2-6,9H2,1H3 |
InChI Key |
XTGCOZZSGWVWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CN(C(=O)O1)C2=CSC=C2 |
Origin of Product |
United States |
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